4-N-Maleimidobenzoic acid-NHS

Overview

Description

4-N-Maleimidobenzoic acid-NHS is a heterobifunctional cross-linking reagent . It is typically coupled initially to molecules containing primary amines by amide bonds buffered at pH 7.5 (6.5-8.5). The second coupling is specific for molecules containing free sulfhydryl by thioether linkage buffered at pH 6.8 (6.5-7.0) .

Synthesis Analysis

The synthesis of this compound involves several steps . The reaction conditions include the use of dicyclohexyl-carbodiimide in tetrahydrofuran at -15 degrees Celsius for 2 hours, followed by room temperature for 3 hours .Molecular Structure Analysis

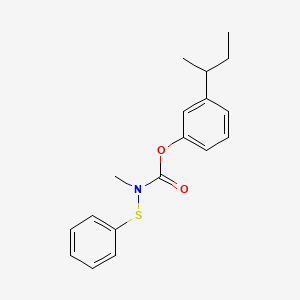

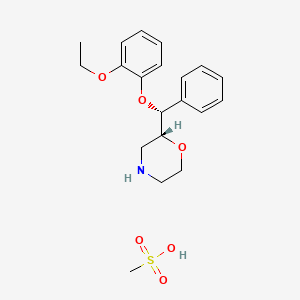

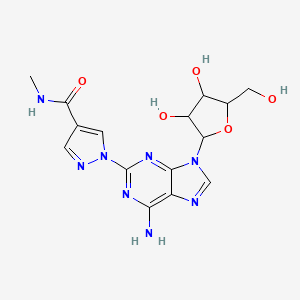

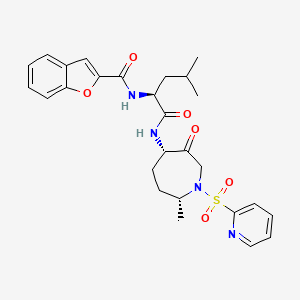

The molecular formula of this compound is C15H10N2O6 . The InChIKey is GSYZMVGSEGJHGT-UHFFFAOYSA-N . The Canonical SMILES is C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O .Chemical Reactions Analysis

This compound reacts with primary amines and free sulfhydryl groups . The reaction with primary amines forms amide bonds, while the reaction with free sulfhydryl groups forms thioether linkages .Physical And Chemical Properties Analysis

The molecular weight of this compound is 314.25 g/mol . It has a topological polar surface area of 101 Ų . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 4 rotatable bonds .Scientific Research Applications

Copolymerization

4-Maleimidobenzoic acid (MBA) has been studied for its role in the copolymerization with various monomers. For instance, MBA was copolymerized with methyl methacrylate (MMA) and n-butyl acrylate (BuA), showing a significant penultimate unit effect in the copolymerization kinetics (Nair, 1993). This effect was particularly pronounced with MMA, where the radicals terminated with the acrylate monomer showed a nearly 2-fold preference to add to its own monomer when neighbored by an MBA group.

Drug Carrier Systems

4-Maleimidobenzoic acid derivatives have been explored in the development of drug carrier systems. Notably, maleimide derivatives of doxorubicin were created by binding 3-maleimidobenzoic or 4-maleimidophenylacetic acid to doxorubicin. These conjugates demonstrated antitumor selectivity and inhibitory efficacy in breast cancer and leukemia cell lines (Kratz et al., 1998).

Synthesis of Optically Active Monomers

MBA has been used in synthesizing optically active monomers. Bismaleimide and N-(p-substituted phenyl)maleimide-type monomers were synthesized from MBA, characterized by various spectroscopic techniques, and their thermal properties were reported (Cianga & Olaru, 2000).

Preparation of Multifunctional Macromonomers

The preparation of multifunctional maleimide macromonomers using 4-maleimidobenzoic acid was studied. These compounds exhibited good solubility and processability, with high glass-transition temperatures observed for the cured resins, indicating their potential in various applications (Liu & Wang, 2004).

Sequence-Controlled Installation of Activated Esters

A study demonstrated the successful sequence-controlled installation of an activated ester using 4-maleimidobenzoate. This research showed the versatility in the synthesis of locally functionalized polymers using this compound (Kakuchi et al., 2012).

Polymerization and Electropolymerization

MBA has been employed in the polymerization and electropolymerization processes. For example, a monomer synthesized by the esterification reaction of MBA with 3-thiophene methanol was used in photoinduced radical polymerization, leading to the production of alternating copolymers which were then employed in electropolymerization experiments (Yilmaz et al., 2004).

Mechanism of Action

Target of Action

The primary target of 4-N-Maleimidobenzoic acid-NHS is proteins, specifically the amino and sulfhydryl groups present in proteins . The compound is a protein crosslinker, which means it forms covalent bonds between different protein molecules, thereby facilitating the coupling of proteins, peptides, or diverse molecules to thiol-bearing biomolecules .

Mode of Action

This compound contains NHS-ester and maleimide reactive groups at opposite ends of a short aromatic spacer arm . The mode of action involves two steps. First, the carrier protein is activated by the reaction of its amino group with the succinimide moiety. Then, the thiol group on the peptide reacts with the maleimide moiety . This interaction results in the formation of a stable covalent bond between the protein molecules .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving protein-protein interactions. By forming covalent bonds between different protein molecules, this compound can alter the structure and function of proteins, thereby affecting the biochemical pathways in which these proteins are involved .

Result of Action

The molecular and cellular effects of this compound action are primarily related to its ability to crosslink proteins. By forming covalent bonds between different protein molecules, it can alter the structure and function of these proteins. This can have a variety of effects, depending on the specific proteins involved and the biochemical pathways they are part of .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the NHS-ester and maleimide groups, potentially influencing the compound’s ability to crosslink proteins . Additionally, factors such as temperature and the presence of other chemicals could also impact the action of this compound.

Future Directions

Biochemical Analysis

Biochemical Properties

The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It’s possible that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It’s possible that there are threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The compound could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The compound could potentially interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The compound could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O6/c18-11-5-6-12(19)16(11)10-3-1-9(2-4-10)15(22)23-17-13(20)7-8-14(17)21/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYZMVGSEGJHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-Chloro-6-Methyl-2-(Pyridin-2-Yl)pyrimidin-4-Yl]-N'-[6-(Trifluoromethyl)pyridin-2-Yl]ethane-1,2-Diamine](/img/structure/B1679239.png)